![molecular formula C19H24N2O4S B4851739 N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4851739.png)
N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as EPPMB and is used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of EPPMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
EPPMB has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. It has also been shown to have potential neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPPMB in lab experiments is its potential as a new drug candidate for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its full potential.
Future Directions
There are several potential future directions for research on EPPMB. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
EPPMB has been used in various scientific studies to understand its potential applications in the field of medicine. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders.
properties
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]-4-(methanesulfonamido)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-25-18-9-5-4-7-15(18)8-6-14-20-19(22)16-10-12-17(13-11-16)21-26(2,23)24/h4-5,7,9-13,21H,3,6,8,14H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQSRIFYQROIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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